Cas no 1804880-34-9 (4-Cyano-2-mercapto-3-nitrophenylacetic acid)

4-Cyano-2-mercapto-3-nitrophenylacetic acid is a specialized organic compound featuring a cyano group, a mercapto (thiol) functionality, and a nitro substituent on a phenylacetic acid backbone. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks or serving as a precursor for bioactive molecules. The presence of both electron-withdrawing (nitro, cyano) and nucleophilic (mercapto) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or cyclization reactions. The compound's versatility allows for applications in medicinal chemistry, where it may contribute to the development of enzyme inhibitors or other targeted therapeutics. Proper handling is required due to potential reactivity of the thiol and nitro groups.
4-Cyano-2-mercapto-3-nitrophenylacetic acid structure
1804880-34-9 structure
Product Name:4-Cyano-2-mercapto-3-nitrophenylacetic acid
CAS No:1804880-34-9
MF:C9H6N2O4S
MW:238.219940662384
CID:4942932
Update Time:2025-06-30

4-Cyano-2-mercapto-3-nitrophenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-2-mercapto-3-nitrophenylacetic acid
    • Inchi: 1S/C9H6N2O4S/c10-4-6-2-1-5(3-7(12)13)9(16)8(6)11(14)15/h1-2,16H,3H2,(H,12,13)
    • InChI Key: LBDZEVIHSKPXGW-UHFFFAOYSA-N
    • SMILES: SC1C(=C(C#N)C=CC=1CC(=O)O)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 345
  • XLogP3: 1.1
  • Topological Polar Surface Area: 108

4-Cyano-2-mercapto-3-nitrophenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023589-1g
4-Cyano-2-mercapto-3-nitrophenylacetic acid
1804880-34-9 97%
1g
1,504.90 USD 2021-06-18

Additional information on 4-Cyano-2-mercapto-3-nitrophenylacetic acid

4-Cyano-2-Mercapto-3-Nitrophenylacetic Acid: A Comprehensive Overview

4-Cyano-2-Mercapto-3-Nitrophenylacetic Acid (CAS No. 1804880-34-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure featuring a cyano group, a mercapto group, and a nitro group attached to a phenylacetic acid backbone, exhibits diverse chemical properties and potential applications. Recent advancements in synthetic chemistry and computational modeling have shed light on its structural dynamics, reactivity, and potential uses in drug design and material synthesis.

The cyano group (-CN) in the molecule is known for its electron-withdrawing properties, which can influence the electronic characteristics of the compound. This group plays a crucial role in modulating the reactivity of the molecule, making it a valuable component in various chemical transformations. The mercapto group (-SH), on the other hand, introduces nucleophilic properties, enabling the compound to participate in thiol-based reactions. The nitro group (-NO₂), being a strong electron-withdrawing group, significantly impacts the molecule's stability and reactivity. Together, these functional groups create a versatile platform for exploring novel chemical reactions and applications.

Recent studies have highlighted the potential of 4-Cyano-2-Mercapto-3-Nitrophenylacetic Acid in drug discovery. Researchers have investigated its ability to inhibit specific enzymes and pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, computational docking studies have revealed that this compound can bind effectively to certain protein targets, suggesting its potential as a lead compound for drug development. Furthermore, its ability to undergo various post-synthetic modifications has opened avenues for tailoring its pharmacokinetic properties to enhance bioavailability and efficacy.

In the realm of materials science, this compound has shown promise as a building block for constructing advanced materials with tailored properties. Its functional groups allow for cross-linking reactions, which can be exploited to develop high-performance polymers or hybrid materials. Recent experiments have demonstrated that derivatives of this compound can exhibit enhanced mechanical strength and thermal stability when incorporated into polymer matrices. Such findings underscore its potential in developing next-generation materials for industrial applications.

The synthesis of 4-Cyano-2-Mercapto-3-Nitrophenylacetic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have optimized synthetic routes by employing catalytic systems and green chemistry principles, reducing environmental impact while maintaining product quality. These advancements not only facilitate large-scale production but also pave the way for further exploration of its chemical potential.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as UV light or microbial action, the compound undergoes degradation into less harmful byproducts. This knowledge is essential for developing sustainable practices in handling and disposing of this compound during industrial processes.

In conclusion, 4-Cyano-2-Mercapto-3-Nitrophenylacetic Acid (CAS No. 1804880-34-9) stands out as a versatile compound with multifaceted applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing technological and therapeutic innovations.

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